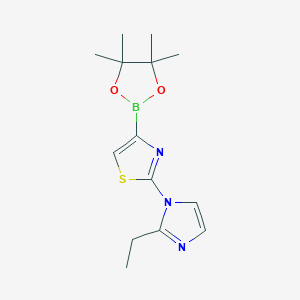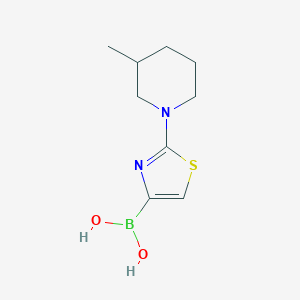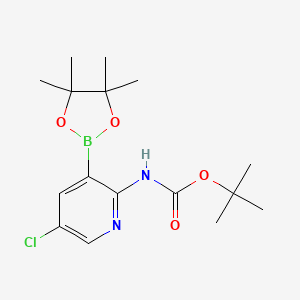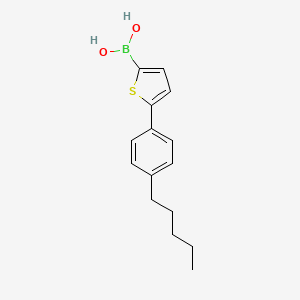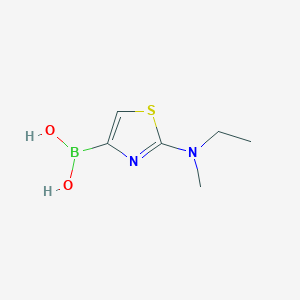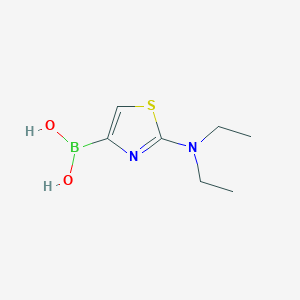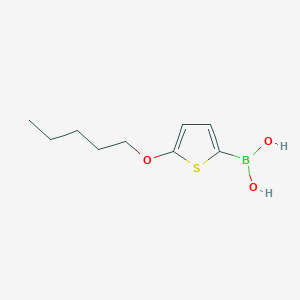
5-(Pentyloxy)thiophene-2-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pentyloxy)thiophene-2-boronic acid: is an organic compound with the molecular formula C9H15BO3S It is a boronic acid derivative that features a thiophene ring substituted with a pentyloxy group at the 5-position and a boronic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentyloxy)thiophene-2-boronic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is first functionalized by introducing a pentyloxy group at the 5-position. This can be achieved through nucleophilic substitution reactions.
Borylation: The introduction of the boronic acid group at the 2-position is commonly carried out using borylation reactions. One method involves the use of a palladium-catalyzed borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of 5-(Pentyloxy)thiophene-2-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the boronic acid derivative.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products:
- The major products of the Suzuki-Miyaura coupling reaction are biaryl compounds, where the thiophene ring is coupled with another aromatic or vinyl group.
科学的研究の応用
Chemistry:
Organic Synthesis: 5-(Pentyloxy)thiophene-2-boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which are important in the development of therapeutic agents.
Industry:
Materials Science: This compound can be used in the synthesis of conjugated polymers and organic electronic materials, which are important for applications in organic photovoltaics and light-emitting diodes.
作用機序
Suzuki-Miyaura Coupling Mechanism:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Molecular Targets and Pathways:
- The primary molecular target is the palladium catalyst, which facilitates the coupling reaction through its various oxidation states and coordination complexes.
類似化合物との比較
Thiophene-2-boronic acid: Lacks the pentyloxy group, making it less hydrophobic and potentially less versatile in certain applications.
5-Methoxythiophene-2-boronic acid: Features a methoxy group instead of a pentyloxy group, which may affect its reactivity and solubility.
Uniqueness:
- The presence of the pentyloxy group in 5-(Pentyloxy)thiophene-2-boronic acid imparts unique solubility and reactivity characteristics, making it a valuable compound for specific synthetic applications and material science research.
特性
IUPAC Name |
(5-pentoxythiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO3S/c1-2-3-4-7-13-9-6-5-8(14-9)10(11)12/h5-6,11-12H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXZLMWFJIUFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)OCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
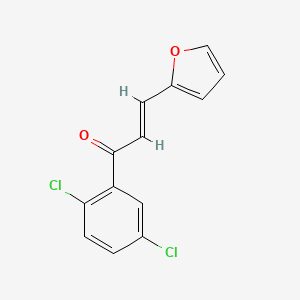
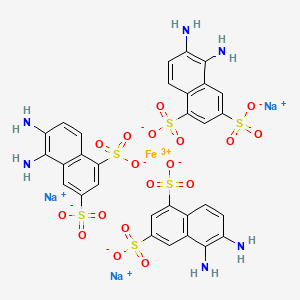
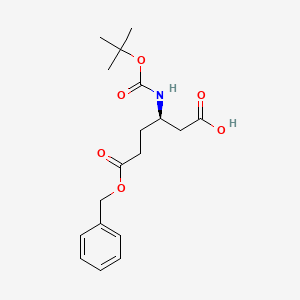
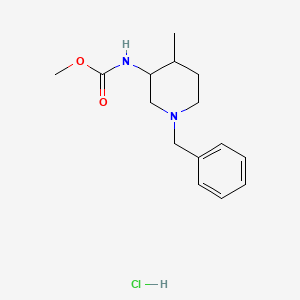
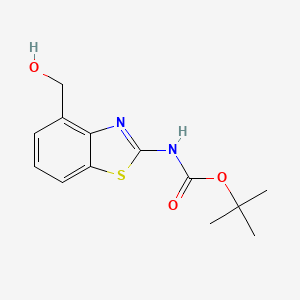
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
